1-(3-Phenylpropyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)piperazine hydrochloride is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry. This compound is characterized by a piperazine ring substituted with a 3-phenyl-propyl group and is commonly used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)piperazine hydrochloride typically involves the reaction of piperazine with 3-phenyl-propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
1-(3-Phenylpropyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2-Phenyl-ethyl)-piperazine hydrochloride
- 1-(4-Phenyl-butyl)-piperazine hydrochloride
- 1-(3-Phenyl-propyl)-piperidine hydrochloride
Comparison: 1-(3-Phenylpropyl)piperazine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties, making it a valuable compound for specific research applications.
Biological Activity
1-(3-Phenylpropyl)piperazine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems. This article reviews the compound's biological activity, including its interactions with various receptors, therapeutic potentials, and relevant case studies.
Chemical Structure
This compound, often referred to as SA4503, features a piperazine ring substituted with a 3-phenylpropyl group. This structural configuration is pivotal for its biological activity, particularly its interaction with neurotransmitter transporters and receptors.
Biological Activity Overview
The biological activity of this compound primarily revolves around its effects on the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that modifications to the phenylpropyl side chain can significantly influence binding affinities and selectivity for these targets.
Table 1: Binding Affinities of 1-(3-Phenylpropyl)piperazine Derivatives
Compound Name | Target Receptor | Binding Affinity (nM) |
---|---|---|
SA4503 | DAT | 5.8 |
SA4503 | SERT | 2.0 |
GBR 12909 | DAT | 0.5 |
GBR 12935 | SERT | 1.2 |
*Data from various studies indicate that structural modifications can enhance or reduce binding affinities significantly .
The mechanism by which this compound exerts its effects involves its interaction with the dopamine and serotonin transporters. The compound acts as a reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced dopaminergic and serotonergic signaling.
Therapeutic Potential
Research has explored the potential of this compound in treating various neuropsychiatric disorders, including depression and cocaine addiction. For instance, SA4503 has been shown to modulate cocaine-induced behaviors in animal models, suggesting its utility as a therapeutic agent for substance use disorders .
Case Study: Cocaine Addiction
In a study involving rhesus monkeys, administration of SA4503 demonstrated a significant reduction in cocaine-maintained responding without affecting food intake. This long-lasting effect suggests potential for developing treatments for cocaine dependence .
Safety and Efficacy
The safety profile of this compound has been evaluated in several studies. It was found to be well-tolerated at doses that produced therapeutic effects. However, dose-dependent effects were noted where higher doses could either potentiate or attenuate certain behavioral responses .
Comparative Analysis
Comparison with similar compounds reveals that while many piperazine derivatives exhibit biological activity, the specific substitution patterns on the piperazine ring are crucial for determining their efficacy and selectivity.
Table 2: Comparison of Piperazine Derivatives
Compound Name | Target Receptor | Efficacy (IC50) |
---|---|---|
SA4503 | DAT | 5.8 nM |
GBR 12909 | DAT | 0.5 nM |
GBR 12935 | SERT | 1.2 nM |
*This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity .
Properties
IUPAC Name |
1-(3-phenylpropyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-3,5-6,14H,4,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXKCDPFLQHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.